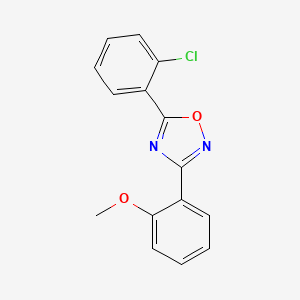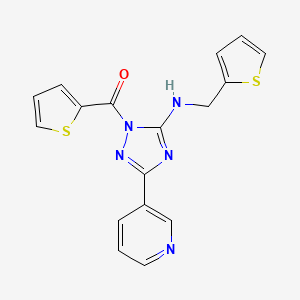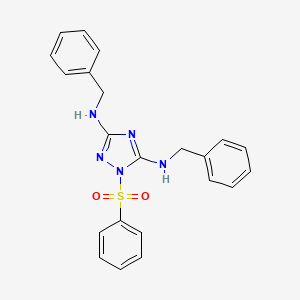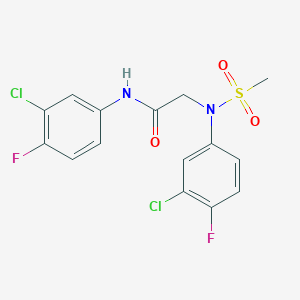
5-(2-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
説明
5-(2-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in drug discovery, material science, and other areas of research.
科学的研究の応用
Antimicrobial Activity
CPOD exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and even drug-resistant strains. The compound’s mode of action involves disrupting microbial membranes or inhibiting essential enzymes. Further studies are needed to optimize its efficacy and explore potential clinical applications .
Antioxidant Potential
CPOD demonstrates antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Its chemical structure allows it to neutralize reactive oxygen species, making it a potential candidate for preventing oxidative damage-related diseases .
Antihistaminic Effects
In some studies, CPOD has shown antihistaminic properties, which could be valuable in managing allergic reactions. By modulating histamine receptors, it may alleviate symptoms such as itching, redness, and inflammation .
Anticancer Research
Researchers have explored CPOD’s potential as an anticancer agent. It exhibits cytotoxic effects against certain cancer cell lines, disrupting their growth and inducing apoptosis. Investigations continue to identify specific mechanisms and optimize its selectivity .
DNA Binding Abilities
CPOD interacts with DNA, potentially influencing gene expression and cellular processes. Understanding its binding affinity and selectivity can aid in drug design and targeted therapies .
Protein Binding and Enzyme Inhibition
CPOD’s interactions with proteins and enzymes have implications for drug development. It may act as an enzyme inhibitor or modulate protein function, affecting various biological pathways .
Catalyst in Ring Opening Polymerization (ROP)
CPOD-based ligands have been explored as catalysts in ROP reactions. Their ability to initiate polymerization processes makes them valuable in materials science and polymer engineering .
Metal-Organic Frameworks (MOFs)
Derived from piperazine-based ligands like CPOD, MOFs offer tunable structures and applications in gas storage, separation, and catalysis. CPOD-based MOFs have been investigated for their unique properties .
特性
IUPAC Name |
5-(2-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-9-5-3-7-11(13)14-17-15(20-18-14)10-6-2-4-8-12(10)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZPOVSNKUZCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,6,6-trimethyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4227503.png)
![9-[2-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4227506.png)
![1-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-indole-3-carbaldehyde ethanedioate (salt)](/img/structure/B4227537.png)
![1'-allyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4227539.png)
![ethyl 4-({[1-(4-fluorophenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4227547.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227553.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trichloroacetyl)piperazine](/img/structure/B4227582.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4227588.png)
![1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4227591.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoate](/img/structure/B4227593.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-3-chlorobenzamide](/img/structure/B4227597.png)